2-Imidazol-1-yl-ethylamine dihydrobromide

Description

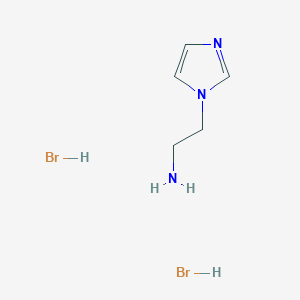

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-66-0 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Imidazol 1 Yl Ethylamine Dihydrobromide and Its Derivatives

Established Synthetic Pathways for Imidazole-Substituted Ethyleneamines

The creation of imidazole-substituted ethyleneamines can be achieved through several established synthetic routes. These methods include the direct alkylation of the imidazole (B134444) nitrogen, functional group transformations on pre-existing imidazole precursors, the decarboxylation of amino acid derivatives, and convergent multi-component reactions.

Direct Alkylation Approaches to N-1 Substituted Imidazoles

Direct N-alkylation is a primary and straightforward method for synthesizing N-1 substituted imidazoles. This approach involves the reaction of an imidazole salt or the neutral imidazole with an appropriate alkylating agent. For the synthesis of 2-imidazol-1-yl-ethylamine, this typically involves an electrophile containing a protected two-carbon amine chain, such as N-(2-bromoethyl)phthalimide or a similar 2-haloethylamine derivative.

The reaction generally proceeds via an SN2 mechanism where the nitrogen atom of the imidazole ring acts as a nucleophile. The basicity of the imidazole nitrogen (pKa ≈ 7) is often insufficient for rapid alkylation, so a stronger base is commonly used to deprotonate the N-H group, forming a more nucleophilic imidazolide (B1226674) anion. pharmaguideline.com This increases the reaction rate and yield. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic tertiary amines. google.com

A significant challenge in the alkylation of unsymmetrically substituted imidazoles is regioselectivity, as the reaction can potentially occur at either of the two ring nitrogens. reddit.com When the imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, leading to potential mixtures of N-1 and N-3 alkylated regioisomers. reddit.com The product ratio is influenced by steric hindrance from existing substituents and the nature of the alkylating agent and reaction conditions. otago.ac.nz For the parent, unsubstituted imidazole, this issue is moot as the two nitrogens are equivalent.

Alternative "green" alkylating agents like dialkyl carbonates (e.g., diethyl carbonate) have also been employed, often requiring elevated temperatures but avoiding the use of toxic alkyl halides. google.comresearchgate.net

Mitsunobu-Type Reactions for Amine Formation from Precursors

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into a wide range of functional groups, including amines, with a predictable inversion of stereochemistry. organic-chemistry.org This reaction can be adapted for the synthesis of 2-imidazol-1-yl-ethylamine starting from a precursor such as 2-(1H-imidazol-1-yl)ethan-1-ol.

The general mechanism involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This in-situ process converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a nitrogen source completes the substitution.

Suitable nitrogen nucleophiles for this reaction must be acidic enough (typically pKa < 11) to protonate the azodicarboxylate intermediate. organic-chemistry.org Common choices include phthalimide, which can be subsequently cleaved via hydrazinolysis (the Gabriel synthesis), or hydrazoic acid (HN3), which introduces an azide (B81097) group that can be reduced to the primary amine (the Staudinger reaction). organic-chemistry.org This two-step sequence (Mitsunobu reaction followed by deprotection/reduction) offers a reliable route to the target amine from an alcohol precursor. nih.gov

Decarboxylation Strategies from Histidine Derivatives

Decarboxylation of α-amino acids is a fundamental biochemical and synthetic transformation that produces biogenic amines. A classic example of this strategy is the synthesis of histamine (B1213489), a structural isomer of 2-imidazol-1-yl-ethylamine. Histamine is 2-(1H-imidazol-4-yl)ethanamine, meaning the ethylamine (B1201723) side chain is attached to the C-4 position of the imidazole ring, not the N-1 position. wikipedia.org

This transformation is catalyzed in biological systems by the enzyme L-histidine decarboxylase (HDC), which utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.netwikipedia.org The enzyme facilitates the removal of the carboxyl group from the amino acid L-histidine to produce histamine in a single step. nih.gov While this specific enzymatic process yields the C-4 substituted isomer, the underlying principle of decarboxylating a histidine derivative serves as a valid synthetic strategy for accessing certain classes of imidazole-substituted ethylamines. Synthetic, non-enzymatic methods for decarboxylation can also be employed, often requiring high temperatures or specific catalysts, to generate amine derivatives from corresponding carboxylic acid precursors.

Multi-Component Reaction Sequences Incorporating Imidazole and Amine Functionalities

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient tools in synthetic chemistry. bohrium.com They offer advantages in terms of atom economy, reduced waste, and operational simplicity. bohrium.comnih.gov Several MCRs are known for the synthesis of the imidazole core itself.

The Debus-Radziszewski synthesis, first reported in the 19th century, is a foundational MCR for imidazoles. pharmaguideline.comnih.gov The classic reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. researchgate.net This methodology can be adapted to incorporate specific functionalities. To synthesize a derivative of 2-imidazol-1-yl-ethylamine, one could potentially use a primary amine (R-NH2) in place of ammonia. If the 'R' group is a protected ethylamine moiety, this functionality can be directly incorporated into the final imidazole product in a single, convergent step.

Modern variations of MCRs for imidazole synthesis utilize a wide array of catalysts and conditions, including microwave irradiation and various Lewis or Brønsted acids, to improve yields and expand the substrate scope. rsc.orgnih.govnih.gov These approaches allow for the creation of highly diverse and functionalized imidazole derivatives from simple, readily available starting materials. rsc.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields in 2-Imidazol-1-yl-ethylamine Dihydrobromide Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence reaction outcomes include the choice of solvent and the reaction temperature.

Solvent Selection and Reaction Temperature Effects

The choice of solvent plays a critical role in N-alkylation reactions. The solvent must be able to dissolve the reactants but should not react with them. For SN2 reactions like the N-alkylation of imidazole, polar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction.

Studies on the synthesis of substituted imidazoles have explored a variety of solvents. For instance, in some multi-component reactions, ethanol (B145695) was found to be superior to water, acetonitrile (B52724), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), especially at reflux temperatures. researchgate.net In contrast, for direct N-alkylation with alkyl halides, aromatic hydrocarbons like toluene (B28343) or dipolar aprotic solvents such as DMF, dimethylacetamide (DMA), and acetonitrile are commonly employed. google.comnih.govgoogle.com

The following table summarizes findings from various studies on imidazole synthesis, illustrating the impact of different solvents and temperatures on product yield.

| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Four-Component Imidazole Synthesis | Ethanol | Reflux (~78) | 82 | researchgate.net |

| Four-Component Imidazole Synthesis | DMF | Reflux (~153) | 30 | researchgate.net |

| Four-Component Imidazole Synthesis | Acetonitrile | Reflux (~82) | 13 | researchgate.net |

| N-Alkylation with Alkyl Halide | Toluene | 75 - 115 | Not specified | google.com |

| N-Alkylation (Solvent-Free) | None | 60 | ~75 (with Cs+ catalyst) | researchgate.net |

| N-Arylation of Imidazole | DMA | 120 | 82 | nih.gov |

Catalyst Systems for Enhanced Synthetic Efficiency

The efficiency of synthesizing 2-(1H-imidazol-1-yl)ethanamine, the free base of the target compound, can be significantly enhanced through the use of various catalyst systems. A common and effective method for the N-alkylation of imidazole with 2-chloroethylamine (B1212225) hydrochloride involves phase-transfer catalysis.

One documented synthesis utilizes tetrabutylammonium (B224687) hydrogensulfate (TBAHS) as a phase-transfer catalyst in a biphasic system. In this approach, imidazole is reacted with 2-chloroethylamine hydrochloride in the presence of a strong base, such as sodium hydroxide (B78521), and the TBAHS catalyst in a suitable solvent like acetonitrile. The phase-transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, deprotonating the imidazole and enabling its nucleophilic attack on the 2-chloroethylamine. This method, while effective, may result in moderate yields, and the formation of dialkylated byproducts can be a competing reaction. To mitigate this, an excess of imidazole is often employed.

Other catalytic systems for the N-alkylation of imidazoles include the use of potassium hydroxide impregnated on alumina, which provides a solid-supported base that can facilitate the reaction under mild conditions. ciac.jl.cn Additionally, the use of 18-crown-6 (B118740) as a catalyst with potassium tert-butoxide as the base in diethyl ether has been reported for the N-alkylation of various nitrogen-containing heterocycles, including imidazole. researchgate.net While not specifically detailed for 2-imidazol-1-yl-ethylamine, these alternative catalytic approaches offer potential avenues for optimizing the synthesis.

The table below summarizes various catalytic systems applicable to the N-alkylation of imidazoles.

| Catalyst System | Reagents | Conditions | Advantages |

| Phase-Transfer Catalysis | Imidazole, 2-chloroethylamine HCl, NaOH, TBAHS | Acetonitrile, Reflux | Facilitates reaction in biphasic systems. |

| Solid-Supported Base | Imidazole, Alkyl halide, KOH/Al₂O₃ | Mild conditions | Reusable catalyst, good yields. ciac.jl.cn |

| Crown Ether Catalysis | Imidazole, Alkyl halide, K-tert-butoxide, 18-crown-6 | Diethyl ether | Mild and convenient, exclusive N-alkylation. researchgate.net |

Purification Methodologies for Dihydrobromide Salts

The purification of amine salts, such as this compound, is a critical step to ensure the removal of impurities, unreacted starting materials, and byproducts. Recrystallization is the most common and effective method for purifying solid compounds like dihydrobromide salts. The success of recrystallization is highly dependent on the choice of solvent or solvent system.

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. mt.com For amine salts, which are generally polar, polar solvents are often required. However, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed solvent system is employed. This typically involves dissolving the salt in a "good" solvent in which it is highly soluble, followed by the addition of a "bad" or "anti-solvent" in which the salt is poorly soluble, until turbidity is observed. The solution is then heated to redissolve the solid and allowed to cool slowly, promoting the formation of pure crystals.

For amine hydrohalides, common solvent systems for recrystallization include mixtures of alcohols (e.g., methanol, ethanol, isopropanol) with ethers (e.g., diethyl ether, methyl tert-butyl ether) or hydrocarbons (e.g., hexanes, heptanes). rochester.edureddit.com The choice of solvent can also be guided by the "like dissolves like" principle, where solvents with similar functional groups to the compound may be effective. rochester.edu For acidic or basic compounds, the possibility of crystallizing the salt from an acidic solution can also be exploited. rochester.edu

The table below provides a general guide to common solvents used for the recrystallization of organic compounds, which can be adapted for dihydrobromide salts.

| Solvent Class | Examples | Polarity | Comments |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar | Good for dissolving polar salts. |

| Ethers | Diethyl ether, THF | Moderately Polar | Often used as an anti-solvent with alcohols. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Nonpolar | Used as anti-solvents for polar compounds. |

| Ketones | Acetone | Polar | Can be effective, but reactivity should be considered. |

| Esters | Ethyl acetate | Moderately Polar | A versatile solvent for a range of polarities. |

Continuous Flow Technology in Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of chemical compounds, offering advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation and integration of multiple reaction steps. amazonaws.comnih.gov

While a specific continuous flow synthesis for this compound is not extensively documented, the application of this technology to the synthesis of related imidazole-containing heterocycles and active pharmaceutical ingredients (APIs) demonstrates its potential. For instance, the synthesis of highly functionalized imidazo[1,2-a]pyridines has been successfully achieved using a multi-step continuous flow process without the isolation of intermediates. nih.gov This approach utilized microreactors for precise control and rapid optimization of reaction conditions.

The synthesis of histamine analogs and other APIs containing heterocyclic cores has also been explored using continuous flow systems. rsc.org These processes often involve the use of packed-bed reactors with immobilized catalysts or reagents, further enhancing efficiency and simplifying purification. The key steps in developing a continuous flow synthesis include the optimization of parameters such as flow rate, temperature, and stoichiometry in a microreactor setup, followed by scaling up the process for larger-scale production. Given the industrial importance of imidazole-containing compounds, the development of a continuous flow process for 2-imidazol-1-yl-ethylamine would be a significant advancement for its large-scale and cost-effective production.

Stereoselective Synthesis and Chiral Resolution of Related Imidazole-Ethylamine Structures

The creation of enantiomerically pure chiral amines is of great importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological activities. Methodologies for achieving this can be broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric synthesis aims to directly produce a single enantiomer. In the context of imidazole-containing structures, catalytic enantioselective methods have been developed. For example, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov Another approach involves the cation-directed desymmetrization for the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov While not directly applied to creating a stereocenter in an ethylamine side chain, these methods highlight the potential of chiral catalysts to control the stereochemistry of imidazole derivatives.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. A classical and widely used method is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. The table below lists common chiral resolving agents for amines.

| Resolving Agent | Type | Comments |

| (+)-Tartaric Acid | Chiral Acid | Widely available and commonly used. |

| (-)-Mandelic Acid | Chiral Acid | Effective for a range of amines. |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Strong acid, useful for weakly basic amines. |

Enzymatic kinetic resolution is another powerful technique. This method utilizes an enzyme that selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated. Lipases are commonly used enzymes for the kinetic resolution of amines through enantioselective acylation. chemicalbook.com

Functionalization Strategies for this compound Scaffolds

The 2-imidazol-1-yl-ethylamine scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. Functionalization can be targeted at the ethyleneamine moiety or the imidazole ring system.

Derivatization at the Ethyleneamine Moiety

The primary amine group of the ethyleneamine side chain is a versatile handle for various chemical transformations, most notably acylation and alkylation.

Acylation: The primary amine readily reacts with a variety of acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. For example, acetylation with acetic anhydride (B1165640) yields the N-acetyl derivative. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are often important intermediates in the synthesis of biologically active molecules.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing protecting group chemistry may be necessary. A competitive deprotonation/protonation strategy using amine hydrobromides and alkyl bromides has also been developed for the selective monoalkylation of primary amines. rsc.org

Substitution on the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com The position of substitution is influenced by the electronic nature of the ring and the presence of substituents. In a 1-substituted imidazole, such as the 2-imidazol-1-yl-ethylamine scaffold, the C4 and C5 positions are generally the most susceptible to electrophilic attack.

Halogenation: The halogenation of imidazoles can be achieved using various reagents. For example, bromination can be carried out with N-bromosuccinimide (NBS). researchgate.net Direct halogenation with alkali metal hypohalites in the presence of a quaternary ammonium (B1175870) salt catalyst has also been reported. google.com The reaction conditions can be controlled to achieve mono- or poly-halogenation.

Nitration: The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. icm.edu.pl The position of nitration can be influenced by the reaction conditions and the substituents already present on the imidazole ring. For 1-substituted imidazoles, nitration often occurs at the 4- or 5-position. The use of nitronium salts, such as nitronium tetrafluoroborate, can also be employed for the nitration of imidazoles. google.com

The table below summarizes some functionalization reactions for the 2-imidazol-1-yl-ethylamine scaffold.

| Reaction | Moiety | Reagents | Product Type |

| Acylation | Ethyleneamine | Acyl chloride, Acetic anhydride | Amide |

| Alkylation | Ethyleneamine | Alkyl halide | Secondary/Tertiary Amine |

| Halogenation | Imidazole Ring | NBS, Alkali metal hypohalite | Halo-imidazole |

| Nitration | Imidazole Ring | HNO₃/H₂SO₄, Nitronium salts | Nitro-imidazole |

Despite a comprehensive search for scholarly articles, academic papers, and chemical databases, specific experimental or detailed calculated spectroscopic and structural characterization data for the chemical compound “this compound” is not publicly available. While general information on imidazole and its derivatives exists, the specific data required to populate the requested article outline for this particular compound, including detailed 1H NMR, 13C NMR, 2D NMR, IR, Raman, mass spectrometry, and elemental analysis, could not be located in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without access to the necessary primary research data. The creation of such an article would require either direct experimental analysis of the compound or access to proprietary research data that is not currently available through public searches.

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions and the resulting crystal packing. While crystallographic data specifically for 2-Imidazol-1-yl-ethylamine dihydrobromide is not extensively available in the cited literature, analysis of closely related structures, such as its dichloride and monochloride salts, provides significant insights into its likely solid-state conformation and interactions.

Conformation and Torsion Angle Analysis

The conformation of the 2-imidazol-1-yl-ethylamine cation is largely defined by the torsion angles along the ethylamine (B1201723) side chain. Studies of similar histamine-related compounds reveal a preference for an extended or anti conformation.

For the structurally related 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride, the organic cation exhibits an anti conformation between the protonated amine group and the imidazolium (B1220033) ring nih.gov. This conformation is characterized by a specific dihedral angle between the imidazolium plane and the plane of the C—C—N side chain, which has been determined to be 29.58 (3)° nih.gov.

Similarly, in the crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride, the Cimidazole—C—C—N(H3)+ group is in an anti conformation, with a measured torsion angle of 176.22 (10)° nih.gov. This near-180° angle indicates a staggered arrangement that minimizes steric hindrance between the imidazole (B134444) ring and the terminal amino group.

Based on these findings, it is highly probable that the cation of this compound also adopts a trans or anti conformation in the solid state. This extended conformation is a common feature for such flexible ethylamine side chains attached to a heterocyclic ring.

| Feature | Value | Reference Compound |

| Conformation | anti | 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride nih.gov |

| Dihedral Angle (imidazolium plane and C-C-N side chain) | 29.58 (3)° | 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride nih.gov |

| Torsion Angle (Cimidazole—C—C—N) | 176.22 (10)° | 2-(1H-imidazol-4-yl)ethanaminium chloride nih.gov |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a network of strong hydrogen bonds, given the presence of multiple hydrogen bond donors (the imidazolium N-H groups and the ammonium (B1175870) -NH3+ group) and the bromide anions as acceptors.

In the analogous dichloride structure, the organic cations and chloride anions are arranged in alternating layers nih.gov. The crystal structure is stabilized by N—H⋯Cl hydrogen bonds involving all hydrogen atoms of the ammonium group and both N—H groups of the imidazolium ring with the chloride anions nih.gov. This extensive hydrogen-bonding network links the organic and inorganic components into a three-dimensional structure nih.gov.

| Interaction Type | Donor | Acceptor | Resulting Structure | Reference Compound |

| Hydrogen Bond | N-H (Ammonium) | Cl⁻ | 3D Network | 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride nih.gov |

| Hydrogen Bond | N-H (Imidazolium) | Cl⁻ | 3D Network | 2-(1H-imidazol-3-ium-4-yl)ethanaminium dichloride nih.gov |

| Hydrogen Bond | N-H | N, Cl⁻ | 2D Network | 2-(1H-imidazol-4-yl)ethanaminium chloride nih.gov |

| Hydrogen Bond | C-H | Cl⁻ | 3D Network completion | 2-(1H-imidazol-4-yl)ethanaminium chloride nih.gov |

Applications of 2 Imidazol 1 Yl Ethylamine Dihydrobromide in Catalysis Research

Development of Imidazole-Based Ligands for Transition Metal Catalysis

Transition metal complexes containing imidazole-based ligands are ubiquitous in both biological systems, such as in the active sites of metalloenzymes, and in synthetic catalysis. nbinno.com The imidazole (B134444) moiety is a robust coordinating group, capable of acting as a strong σ-donor, which stabilizes the metal center. The ethylamine (B1201723) arm of 2-Imidazol-1-yl-ethylamine introduces a second coordination site, allowing it to function as a bidentate N,N'-donor ligand. This chelation effect typically enhances the thermodynamic stability of the resulting metal complexes compared to those with monodentate ligands.

The synthesis of metal complexes using 2-Imidazol-1-yl-ethylamine typically involves the reaction of its dihydrobromide salt with a suitable base to liberate the free amine, followed by the addition of a transition metal salt in an appropriate solvent. Common solvents for these syntheses include ethanol (B145695), methanol, or acetonitrile (B52724), which can dissolve both the ligand and the metal precursors.

A general synthetic procedure can be outlined as follows:

Dissolution of 2-Imidazol-1-yl-ethylamine dihydrobromide in a solvent.

Addition of a base (e.g., sodium hydroxide (B78521), triethylamine) to deprotonate the amine and imidazolium (B1220033) moieties, yielding the free ligand in situ.

Introduction of a transition metal salt, such as CuCl₂, Ni(CH₃COO)₂, or Co(NO₃)₂, often dissolved in the same solvent.

The reaction mixture is typically stirred, sometimes with gentle heating, to promote the formation of the complex.

The resulting metal complex may precipitate from the solution upon formation or can be isolated by solvent evaporation or cooling. The product is then collected by filtration, washed, and dried.

The stoichiometry of the reactants (metal-to-ligand ratio) can be controlled to favor the formation of complexes with specific coordination numbers, such as [ML₂] or [ML₃] species. jocpr.com

Once synthesized, the structural and electronic properties of the metal complexes are elucidated using a variety of analytical techniques. 2-Imidazol-1-yl-ethylamine coordinates to a metal center through the N3 nitrogen of the imidazole ring and the nitrogen atom of the primary amine group, forming a stable five-membered chelate ring.

The coordination geometry around the metal center is dictated by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands. Common geometries observed for transition metal complexes with similar bidentate N-donor ligands include octahedral, square planar, and tetrahedral. For instance, Cu(II) complexes often adopt a distorted square planar or square pyramidal geometry, while Ni(II) complexes can be found in tetrahedral or square planar arrangements. jocpr.comnih.gov It is anticipated that 2-Imidazol-1-yl-ethylamine would form similar structures, potentially creating octahedral complexes when two or three ligands coordinate to a single metal center.

Key characterization techniques include:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation are indicative of coordination.

UV-Visible (UV-Vis) Spectroscopy: Gives insight into the electronic structure of the complex. The position and intensity of d-d transitions can help determine the coordination geometry of the metal ion.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the spin state and geometry of the metal center.

| Complex | Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) (ν(M-N)) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (μₑբբ, B.M.) | Reference |

|---|---|---|---|---|---|---|

| [Cu(La)₂Cl₂] | Cu(II) | Square Planar | ~450 | 620, 680 | 1.85 | jocpr.com |

| [Ni(La)₂Cl₂] | Ni(II) | Tetrahedral | ~465 | 590, 650 | 3.20 | jocpr.com |

| [Co(L)(H₂O)₄] | Co(II) | Octahedral | - | 510 | 4.95 | researchgate.netuomustansiriyah.edu.iq |

Data are for analogous complexes with substituted benzimidazole (B57391) (La) or azo-imidazole (L) ligands and are illustrative of expected values.

Homogeneous Catalysis Utilizing this compound Derivatives

Complexes derived from 2-Imidazol-1-yl-ethylamine are promising candidates for homogeneous catalysis, where the catalyst and reactants are in the same phase. The ligand's structure can be readily modified to tune the catalyst's activity and selectivity for specific organic transformations.

Transition metal complexes are widely used to catalyze carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. While specific studies detailing the use of 2-Imidazol-1-yl-ethylamine complexes in Aldol, Michael, or Mannich reactions are not extensively documented, the general principles of catalysis by related N-donor ligand complexes are well-established.

In these reactions, the metal center, coordinated by the imidazole-amine ligand, can function as a Lewis acid. It activates a carbonyl compound (in Aldol and Mannich reactions) or an α,β-unsaturated system (in Michael reactions) by coordinating to an oxygen or nitrogen atom, making the substrate more susceptible to nucleophilic attack. The ligand framework modulates the Lewis acidity of the metal and influences the steric environment around the active site, thereby controlling the reaction's efficiency and selectivity. The basic amine group of a non-coordinated ligand could also potentially play a role in base-catalyzed steps of these reactions.

A significant area of modern catalysis is the development of enantioselective methods to produce single-enantiomer chiral molecules, which is crucial in the pharmaceutical industry. By introducing chirality into the ligand structure, catalysts can direct a reaction to favor the formation of one enantiomer over the other.

A chiral version of 2-Imidazol-1-yl-ethylamine could be synthesized by introducing a stereocenter, for example, on the ethylamine backbone. The synthesis of such a chiral ligand would allow for the creation of asymmetric catalysts. When a metal coordinates to this chiral ligand, the resulting complex possesses a chiral environment. During the catalytic cycle, this chiral pocket can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomeric product. Chiral imidazole-containing ligands have shown success in various asymmetric reactions, and it is expected that chiral derivatives of 2-Imidazol-1-yl-ethylamine would be effective in similar applications, such as asymmetric hydrogenation or C-C bond-forming reactions.

Heterogeneous Catalysis and Material Science Applications

While homogeneous catalysts are often highly active and selective, their separation from the reaction products can be challenging. To overcome this, homogeneous catalysts can be immobilized on solid supports, a process known as heterogenization. Complexes of 2-Imidazol-1-yl-ethylamine could be anchored to materials like silica (B1680970) or polymers, either through covalent bonding or physical adsorption, to create recyclable heterogeneous catalysts.

Furthermore, ligands like 2-Imidazol-1-yl-ethylamine are valuable building blocks in material science, particularly in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 2-Imidazol-1-yl-ethylamine makes it a potential linker for creating novel MOF architectures. The amine functionality within the pores of such a MOF could serve as a basic catalytic site or as a site for post-synthetic modification. Amine-functionalized MOFs have demonstrated significant potential in applications such as gas storage (especially CO₂ capture) and heterogeneous catalysis. researchgate.netrsc.org The imidazole and amine groups provide strong coordination sites that can lead to the formation of robust and functional porous materials. researchgate.net

Anchoring of Imidazole-Amine Ligands to Solid Supports

There is no specific information available in the reviewed scientific literature detailing the use of this compound for the anchoring of imidazole-amine ligands to solid supports for catalytic purposes. Research in the field of supported catalysis often involves the immobilization of ligands onto materials like silica, polymers, or magnetic nanoparticles to enhance catalyst stability and reusability. The ethylamine group on 2-Imidazol-1-yl-ethylamine would, in theory, provide a suitable functional handle for such covalent attachment. However, specific studies, including methodologies, characterization of the resulting supported catalysts, and their performance in catalytic reactions, are not documented for this particular compound.

Metal-Organic Frameworks (MOFs) Incorporating Imidazole Scaffolds for Catalysis

Similarly, a detailed search of academic and research databases did not yield any specific examples of Metal-Organic Frameworks (MOFs) that utilize 2-Imidazol-1-yl-ethylamine as a building block or ligand for catalytic applications. The synthesis of functionalized MOFs is a burgeoning area of research, with imidazole derivatives being frequently employed due to their excellent coordination properties with metal ions and their ability to impart catalytic activity. The bifunctional nature of 2-Imidazol-1-yl-ethylamine, possessing both an imidazole ring and a primary amine, makes it a theoretically interesting candidate for constructing novel MOF architectures. Despite this potential, there are no published research findings that describe the synthesis, structural characterization, or catalytic evaluation of MOFs incorporating this specific ligand.

Theoretical and Computational Chemistry Studies on 2 Imidazol 1 Yl Ethylamine Dihydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Imidazol-1-yl-ethylamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to compute optimized molecular geometry, vibrational frequencies, and various electronic parameters. scirp.orgijstr.org

Key ground-state properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scirp.orgtmu.ac.in From these frontier orbital energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. scirp.orgnih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. ijstr.org

Table 1: Illustrative DFT-Calculated Quantum Chemical Descriptors This table presents typical parameters obtained from DFT calculations and does not represent experimental data for this specific compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.5 eV-1 |

| Electronegativity (χ) | The power to attract electrons | 3.5 to 4.5 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 2.5 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.gov This method is instrumental in predicting electronic absorption spectra and understanding the nature of electronic transitions. acs.org By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-visible spectrum of 2-Imidazol-1-yl-ethylamine, identifying the maximum absorption wavelengths (λmax) and the molecular orbitals involved in the transitions (e.g., π→π* or n→π*). nih.gov These theoretical spectra can be compared with experimental results to validate the computational model. acs.org The analysis provides insights into the photophysical properties of the compound, which are essential for applications in materials science and photochemistry. researchgate.netresearchgate.net

Table 2: Example of TD-DFT Results for Electronic Transitions This table illustrates the kind of data generated by TD-DFT analysis for predicting optical properties.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 4.85 | 255 | 0.15 | HOMO -> LUMO |

| 5.42 | 229 | 0.08 | HOMO-1 -> LUMO |

| 5.98 | 207 | 0.21 | HOMO -> LUMO+1 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

The 2-Imidazol-1-yl-ethylamine molecule possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy landscape of the molecule. Computational methods can systematically rotate the flexible bonds and calculate the corresponding energy, revealing low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation is crucial as the biological activity of a molecule is often dependent on its specific 3D structure that allows it to fit into a receptor's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. arabjchem.orgdaneshyari.com For 2-Imidazol-1-yl-ethylamine, docking studies can be performed to investigate its potential interactions with various biological targets. The process involves placing the ligand in the active site of a receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy (kcal/mol). researchgate.net The results provide a detailed view of the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the target's active site. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for structure-based drug design. arabjchem.org

Table 3: Representative Molecular Docking Results This table shows a hypothetical outcome of a docking study, detailing interactions between a ligand and a protein target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X (PDB: 2VF5) | -7.5 | Ser347, Glu299 | Hydrogen Bond |

| Tyr563, Phe210 | Hydrophobic/π-π Stacking | ||

| Receptor Y (PDB: 4LXZ) | -6.8 | Asp145, His146 | Hydrogen Bond |

| Leu276, Ile10 | Hydrophobic |

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing the observation of conformational changes and the stability of interactions. rdd.edu.iq For a complex of 2-Imidazol-1-yl-ethylamine and its target protein, an MD simulation can validate the binding mode predicted by docking. nih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the system, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com Furthermore, MD simulations can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 4: Typical Analysis from a Molecular Dynamics Simulation This table presents common metrics evaluated from MD simulation trajectories to assess the stability and dynamics of a ligand-protein complex.

| Analysis Metric | Description | Typical Finding |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | A low, stable RMSD (< 2.0 Å) indicates stable binding. |

| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues around their average positions. | High RMSF in loop regions; low RMSF in the binding site indicates stable interactions. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (> 50%) suggests a critical and stable interaction. |

| Binding Free Energy (MM/PBSA) | An estimation of the binding free energy calculated from the simulation trajectory. | Provides a quantitative measure of binding affinity. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. For compounds like 2-Imidazol-1-yl-ethylamine dihydrobromide, DFT methods are the standard for forecasting vibrational frequencies and chemical shifts.

Research on the structurally analogous histamine (B1213489) dication (histamine dihydrochloride) provides a strong basis for predicting the spectroscopic features of this compound. researchgate.netsemanticscholar.org Studies on histamine dihydrochloride (B599025) have successfully assigned its fundamental vibrations by combining experimental IR and Raman spectroscopy with DFT calculations. researchgate.net These computational models can predict vibrational modes with a high degree of accuracy, often with scaling factors applied to better match experimental results. researchgate.net

For this compound, one would expect the vibrational spectra to be dominated by modes associated with the imidazole (B134444) ring, the ethylamine (B1201723) side chain, and the N-H and C-H stretching vibrations. Theoretical calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could predict these frequencies. bohrium.comnih.gov For instance, the imidazole ring stretching vibrations are sensitive to the electronic density of the ring, which is influenced by protonation. researchgate.netsemanticscholar.org

The comparison between predicted and experimental data is crucial for validating the computational model. In studies of imidazole and its derivatives, theoretically predicted spectroscopic parameters have shown excellent agreement with experimental findings. For example, ground-state rotational constants of imidazole were predicted within a 0.1% maximum discrepancy. researchgate.net Similarly, DFT calculations have been used to confirm the structures of newly synthesized fluorescent imidazole derivatives by predicting ¹H NMR chemical shifts. nih.gov

Below is an illustrative data table showing the kind of comparison that would be made between theoretical and experimental vibrational frequencies for a related compound, histamine dihydrochloride, which serves as a proxy for what would be expected for this compound.

Table 1: Comparison of Predicted vs. Experimental Vibrational Frequencies for Histamine Dihydrochloride

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (Raman) | Assignment |

|---|---|---|---|

| ν(N-H) | 3150 | 3148 | Imidazole N-H Stretch |

| ν(C-H) | 3110 | 3109 | Imidazole C-H Stretch |

| δ(CH₂) | 1450 | 1449 | CH₂ Side Chain Bending |

Note: The data in this table is representative and compiled from studies on histamine dihydrochloride to illustrate the expected correlation for this compound. researchgate.net

Computational Studies on Charge Transport and Nonlinear Optical Properties of Related Systems

The unique electronic structure of the imidazole ring makes its derivatives interesting candidates for applications in electronics and photonics. Computational studies on related systems provide insights into the potential charge transport and nonlinear optical (NLO) properties of this compound.

Charge Transport: Charge transport in imidazole-based materials is a topic of significant interest, particularly for applications like proton exchange membranes in fuel cells. researchgate.net The ability of the imidazole ring to participate in proton transfer is a key mechanism for charge conduction. researchgate.netnih.govacs.org Theoretical studies on protonated imidazole dimers and trimers using DFT have shown that proton transfer is energetically influenced by the geometric constraints of the system. researchgate.net For a molecule like this compound, the presence of a protonated imidazole ring and an ammonium (B1175870) group suggests the potential for proton hopping mechanisms, which are crucial for charge transport. researchgate.net

Computational models can estimate key parameters for charge transport, such as reorganization energies. Lower reorganization energies are indicative of higher charge transfer rates. Studies on various imidazole derivatives have calculated these energies to predict whether a material would be better for hole or electron transport. researchgate.net For instance, some Y-shaped imidazole chromophores have been identified as better hole-transporting materials based on these calculations. researchgate.net The electrical properties of thin films made from imidazole derivatives have been investigated, revealing conduction mechanisms such as Ohmic conduction and Space Charge Limited Conduction (SCLC). researchgate.net

Nonlinear Optical (NLO) Properties: NLO materials are crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of a strong electric field. Imidazole derivatives with donor-π-acceptor motifs have been a focus of NLO research. researchgate.netbeilstein-journals.org

Theoretical calculations using DFT are essential for predicting NLO properties, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). arxiv.org A high hyperpolarizability value indicates a strong NLO response. researchgate.net Studies on imidazole-based ionic liquids and chromophores have shown that their NLO properties can be tuned by modifying their molecular structure. bohrium.comarxiv.orgmdpi.com For example, extending the π-conjugated system in imidazole-based chromophores has been shown to significantly increase the NLO response. researchgate.net While this compound does not have a classic donor-π-acceptor structure, the inherent charge separation in the protonated form could still lead to notable NLO effects.

Below is a representative data table of computed NLO properties for a generic imidazole derivative, illustrating the types of parameters that would be calculated for this compound.

Table 2: Predicted NLO and Electronic Properties of a Representative Imidazole Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | 5.4 D | Indicates charge asymmetry |

| Polarizability (α) | 25 x 10⁻²⁴ esu | Linear optical response |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu | Second-order NLO response |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.1 eV | Electron-accepting ability |

Note: The values in this table are illustrative and based on general findings for NLO-active imidazole derivatives to demonstrate the parameters of interest. researchgate.net

Research into 2 Imidazol 1 Yl Ethylamine Dihydrobromide As a Building Block in Organic Synthesis and Supramolecular Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The presence of both a nucleophilic primary amine and a reactive imidazole (B134444) ring within the same structure positions 2-Imidazol-1-yl-ethylamine dihydrobromide as a key starting material for the synthesis of more complex molecular frameworks. nih.gov The imidazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate to metal ions, while the ethylamine (B1201723) side chain provides a straightforward point for chemical elaboration. pharmacyjournal.net

The ethylamine and imidazole moieties can act in concert or sequentially as reactive handles to construct new heterocyclic rings. This compound serves as a foundational scaffold upon which additional cyclic systems can be built, a process known as ring annulation. For instance, the diamine functionality, after appropriate derivatization, can be coupled with activated carboxylic acids to generate more complex structures containing new rings, such as piperidine-substituted imidazoles. researchgate.net

Furthermore, the core structure is utilized in the synthesis of fused heterocyclic systems. A notable example is the construction of benzimidazole (B57391) derivatives. In these syntheses, the 2-imidazol-1-yl-ethylamine unit is incorporated into a larger molecular backbone, which then undergoes cyclization to form the benzimidazole ring system, demonstrating its utility as a key component in building polycyclic aromatic structures. researchgate.net

Table 1: Examples of Heterocyclic Synthesis using Imidazole-Ethylamine Scaffolds This table is interactive. You can sort and filter the data.

| Starting Scaffold Motif | Reaction Type | Resulting Heterocycle | Complexity |

|---|---|---|---|

| Imidazole-ethylamine | Coupling & Cyclization | Piperidine-imidazole | Polycyclic |

| Imidazole-ethylamine | Thioether formation & Cyclization | Benzimidazole | Fused Aromatic |

| Imidazole | Condensation | Benzo[d]imidazo[2,1-b]thiazole | Fused Heterocycle |

The distinct reactivity of the primary amine and the imidazole ring allows for selective functionalization, making 2-Imidazol-1-yl-ethylamine a precursor to a wide array of advanced derivatives. The primary amine can be readily N-alkylated to form secondary or tertiary amines, or it can be acylated to form amides. researchgate.net This versatility allows for the fine-tuning of the molecule's steric and electronic properties.

Simultaneously, the imidazole ring can undergo its own set of transformations. The synthesis of thioether linkages, for example, involves the ethylamine portion of the molecule to create complex structures like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. researchgate.net Additionally, the core structure can be used to synthesize molecules where the ethylamine linker connects two imidazole rings, forming bis-imidazole compounds that are valuable as ligands in coordination chemistry. researchgate.net This dual reactivity is instrumental in creating libraries of compounds for various chemical and biological applications.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The structural features of 2-Imidazol-1-yl-ethylamine make it an excellent candidate for participation in such assemblies.

In its dihydrobromide salt form, both the ethylamine group and the imidazole ring are protonated, creating a cationic species with multiple hydrogen bond donors (N-H groups). These donors can interact strongly with hydrogen bond acceptors, such as the bromide counter-ions. This leads to the formation of extensive and predictable hydrogen-bonding networks in the solid state.

A close structural isomer, histamine (B1213489) dihydrochloride (B599025), provides a clear model for this behavior. nih.gov In its crystal structure, N-H···Cl hydrogen bonds involving all hydrogen atoms from the ammonium (B1175870) group and the imidazolium (B1220033) ring link the organic cations and chloride anions into a robust three-dimensional network. nih.govresearchgate.net Similarly, imidazoles are recognized as superior building blocks for supramolecular architectures because they possess both hydrogen-bond donating and accepting sites. nih.gov This intrinsic property allows this compound to organize into ordered solid-state structures governed by these specific intermolecular forces.

The nitrogen atoms of the imidazole ring are effective ligands for a variety of metal ions. This property is exploited in coordination-driven self-assembly, where metal centers act as "glue" to connect imidazole-containing ligands into discrete, complex supramolecular architectures. Diimidazole ligands, structurally related to 2-Imidazol-1-yl-ethylamine, have been shown to self-assemble with palladium(II) and platinum(II) metal acceptors to form well-defined structures such as molecular triangles, squares, and spheres. nih.gov

The rotational flexibility of the imidazole units allows them to adopt the specific bite angles required to form a particular architecture. nih.gov Research has also demonstrated the formation of "molecular boats" using flexible diimidazole donors and palladium acceptors. nih.gov These studies establish that imidazole-based ligands are highly effective in constructing large supramolecular assemblies, often showing stronger binding to metals than more traditionally used pyridyl ligands. nih.gov

Table 2: Supramolecular Architectures from Imidazole-Based Ligands and Metal Centers This table is interactive. You can sort and filter the data.

| Imidazole Ligand Type | Metal Center | Resulting Architecture | Reference |

|---|---|---|---|

| 1,4-di(1H-imidazol-1-yl)benzene | cis-[(tmeda)Pd(NO3)2] | [3+3] Molecular Triangle | nih.gov |

| 1,1'-(2,5-dimethyl-1,4-phenylene)bis(1H-imidazole) | cis-[(tmeda)Pd(NO3)2] | [4+4] Molecular Square | nih.gov |

| Diimidazole donors | Pd(NO3)2 | Pd6L12 Molecular Sphere | nih.gov |

| 1,3-bis(imidazole-1-ylmethyl)-2,4,6-trimethylbenzene | Pd(II)-based acceptors | Molecular Boat | nih.gov |

Applications in Material Science Research (excluding optoelectronic properties)

The unique chemical properties of this compound make it a promising candidate for the development of new functional materials. Its ability to coordinate with metals is a foundational principle for creating porous crystalline materials known as Metal-Organic Frameworks (MOFs). The bifunctional nature of the molecule, with its amine group available for further functionalization, could allow for the design of MOFs with tailored pore environments for applications in gas storage, separation, or catalysis.

The imidazole moiety is also known for its use in developing corrosion inhibitors. researchgate.net Molecules containing this ring can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. The 2-Imidazol-1-yl-ethylamine structure could be incorporated into polymers or surface coatings to enhance the corrosion resistance of various metals. Furthermore, the demonstrated ability of imidazoles to participate in extensive hydrogen bonding networks suggests potential applications in the design of self-healing polymers or materials where specific, directional intermolecular interactions are required.

Investigations into the Biochemical Interactions of 2 Imidazol 1 Yl Ethylamine Dihydrobromide Analogs

Studies on Enzyme Inhibition Mechanisms

Imidazole (B134444) derivatives are known to interact with a wide range of enzymes, often acting as inhibitors. jopir.innih.gov The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, contributing to their inhibitory activity. nih.govnih.gov

The inhibitory mechanism of imidazole-containing compounds has been characterized through kinetic studies. For instance, imidazole itself has been shown to be a partial competitive inhibitor of GH1 β-glucosidase. nih.gov In this mechanism, imidazole binds to the enzyme's active site, which reduces the enzyme's affinity for its substrate without altering the maximum rate of the reaction. nih.gov This interaction leads to an apparent increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. nih.gov

Kinetic studies on other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have also been performed with more complex imidazole-based inhibitors. mdpi.commdpi.com These studies often determine the inhibitor concentration that results in 50% enzyme inhibition (IC50), providing a quantitative measure of inhibitor potency. For example, a series of imidazotriazole-based thiazolidinone derivatives showed inhibitory activity against AChE and BChE with IC50 values in the micromolar range. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Imidazotriazole-thiazolidinone analog 10 | Acetylcholinesterase (AChE) | 6.70 | mdpi.com |

| Imidazotriazole-thiazolidinone analog 10 | Butyrylcholinesterase (BChE) | 7.10 | mdpi.com |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 8.50 | mdpi.com |

| Donepezil (Reference) | Butyrylcholinesterase (BChE) | 8.90 | mdpi.com |

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthetic pathway and a target for antimicrobial agents. tandfonline.comnih.gov This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. acs.org Structural analogs of the reaction intermediates can act as inhibitors. researchgate.net

X-ray crystallography has been instrumental in revealing the structural basis of inhibition. The crystal structure of E. coli GlcN-6-P synthase shows a homodimeric molecule with two distinct active sites: a glutaminase (B10826351) site and an isomerase site, connected by a hydrophobic channel for ammonia (B1221849) transfer. rcsb.org While specific structural data for 2-Imidazol-1-yl-ethylamine dihydrobromide with this enzyme is not available, the general principles of inhibitor binding can be inferred from studies with other compounds. For instance, the irreversible inhibitor N-iodoacetylglucosamine-6-phosphate has been shown to inactivate the enzyme with a Ki of 0.22 mM. nih.gov

Structural studies of the Candida albicans GlcN-6-P synthase have revealed that the eukaryotic enzyme is a tetramer, unlike the dimeric prokaryotic version. researchgate.netnih.gov This structural difference could be exploited for the development of selective inhibitors. The binding of inhibitors to the active site is often stabilized by interactions with conserved catalytic residues. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

The imidazole-ethylamine core is a key pharmacophore for histamine (B1213489) receptors, particularly the H3 receptor (H3R). jopir.innih.gov Histamine itself is 2-(1H-Imidazol-4-yl)ethanamine. wikipedia.orgnih.gov

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. biorxiv.org Consequently, H3R agonists and antagonists are of significant therapeutic interest. unifi.it Analogs of the imidazole-ethylamine structure have been central to the development of potent and selective H3R ligands. unifi.it

For example, methylation of the α-carbon of the ethylamine (B1201723) side chain of histamine leads to R-(α)-methylhistamine, a potent H3 receptor agonist. unifi.it Further modifications, such as replacing the amine group with an isothiourea group, have yielded other potent agonists like imetit. unifi.it The binding affinities of these compounds are typically determined through radioligand binding assays, where they compete with a labeled ligand for binding to the receptor.

| Compound | Receptor | pD2 | Intrinsic Activity (α) | Preparation | Reference |

|---|---|---|---|---|---|

| (1S,2S)-Cyclopropylhistamine | H3R | 7.1 | 0.75 | Rat Cortex | nih.gov |

| (1S,2S)-Cyclopropylhistamine | H3R | 6.6 | 0.75 | Guinea Pig Jejunum | nih.gov |

| (1R,2R)-Cyclopropylhistamine | H3R | Approximately 10-fold less active | Rat Cortex & Guinea Pig Jejunum | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the affinity and selectivity of ligands for their target receptors. researchgate.netjopir.in For imidazole-based H3R ligands, SAR studies have revealed key molecular features that govern their biological activity. nih.gov The electronic distribution within the imidazole ring significantly influences receptor binding affinity. researchgate.net

Modifications to both the imidazole ring and the ethylamine side chain have been explored. For instance, the synthesis and testing of stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine (cyclopropylhistamine) demonstrated that the (1S,2S)-enantiomer is a more potent H3R agonist than the (1R,2R)-enantiomer. nih.gov This highlights the stereochemical requirements for optimal receptor interaction. Recent structural studies of all four histamine receptor subtypes have revealed that the orientation of the imidazole ring within the binding pocket differs, which is determined by specific residues in transmembrane helices 6 and 7. nih.gov These findings provide a structural basis for the design of subtype-selective ligands.

Research on Modulators of Biological Pathways through Target Engagement (mechanistic focus)

The interaction of imidazole-ethylamine analogs with their molecular targets can modulate various biological pathways, leading to specific physiological responses. jopir.innih.govunifi.it For example, activation of the H3 receptor by agonists like R-(α)-methylhistamine inhibits the release of neurotransmitters, which can lead to effects such as increased slow-wave sleep. unifi.it

The imidazole scaffold itself is a versatile building block in drug design due to its unique physicochemical properties. researchgate.net It can act as a bioisostere for other five-membered heterocyclic rings and its derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netjopir.in The mechanism of action often involves the modulation of key inflammatory mediators or interference with microbial metabolic pathways. researchgate.netnano-ntp.com The ability of the imidazole ring to engage in hydrogen bonding and its amphoteric nature are key to its interaction with biological macromolecules and subsequent modulation of their function. chemijournal.comnih.gov

Future Directions and Emerging Research Avenues for 2 Imidazol 1 Yl Ethylamine Dihydrobromide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of imidazole (B134444) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms, a trend that holds significant promise for 2-Imidazol-1-yl-ethylamine dihydrobromide. nih.govacs.org Continuous-flow systems offer substantial advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.orguc.ptyoutube.com For a molecule like this compound, these platforms could enable on-demand generation of the compound and its derivatives, minimizing the handling of potentially reactive intermediates. youtube.com

Automated synthesis platforms, integrated with flow reactors, could facilitate the rapid generation of a library of derivatives. researchgate.netnih.gov By systematically varying substituents on the imidazole ring or the ethylamine (B1201723) side chain, researchers can create a diverse set of molecules for high-throughput screening. This approach accelerates the discovery of compounds with optimized properties for specific applications, such as enhanced receptor binding affinity or improved catalytic activity. nih.gov The integration of in-line purification and analysis techniques further streamlines this process, reducing development time and resource consumption. nih.govuc.pt

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

| Feature | Benefit in Derivative Synthesis |

| Precise Control | Fine-tuning of reaction conditions (temperature, pressure, stoichiometry) to control selectivity and yield. youtube.com |

| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions due to small reactor volumes. acs.orgyoutube.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. mdpi.com |

| Automation | High-throughput synthesis of compound libraries for rapid screening and optimization. researchgate.netnih.gov |

| Integration | Coupling of multiple reaction, purification, and analysis steps into a single, continuous process. nih.gov |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

Understanding the behavior of this compound in complex, dynamic systems requires the application of advanced spectroscopic techniques. While standard methods like NMR and FT-IR are used for basic structural identification of imidazole derivatives researchgate.netnih.govnih.gov, more sophisticated approaches are needed to probe real-time processes.

For instance, fast 2D NMR techniques could be employed for the online monitoring of reactions involving the compound, providing real-time structural and quantitative information. researchgate.net This would allow for a detailed mechanistic understanding of its synthesis or its interactions with biological targets. Time-resolved spectroscopy could be used to study the kinetics of its binding to metal ions or its conformational changes in response to environmental stimuli. The combination of experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the molecule's vibrational modes and electronic properties, aiding in the interpretation of complex spectra. nih.govnih.govresearchgate.net

Computational Design of Novel Derivatives with Tuned Reactivity or Interaction Profiles

Computational chemistry offers a powerful toolkit for the rational design of novel derivatives of this compound with tailored properties. researchgate.netmdpi.com Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can predict how structural modifications will affect the compound's interaction with specific biological targets, such as proteins or enzymes. mdpi.comnih.gov This in silico approach allows researchers to prioritize the synthesis of candidates with the highest potential, saving significant time and resources. nih.govnih.gov

For example, computational studies can be used to design derivatives with enhanced binding affinity for a particular receptor by optimizing electrostatic and hydrophobic interactions. researchgate.net DFT calculations can predict the reactivity of different sites on the molecule, guiding the design of derivatives for specific catalytic applications. researchgate.net This predictive power is crucial for tuning the electronic and steric properties of the molecule to achieve desired outcomes, whether for developing more potent therapeutic agents or more efficient catalysts. nih.govrsc.org

Table 2: Computational Approaches for Derivative Design

| Technique | Application for Derivative Design |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the compound and its complexes over time. researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity indices, and spectroscopic properties. nih.govresearchgate.net |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.comnih.gov |

Exploration in New Catalytic Cycles and Reaction Classes

The inherent structure of this compound, featuring an imidazole ring, suggests its potential use in novel catalytic systems. The imidazole moiety is a well-known precursor to N-heterocyclic carbenes (NHCs), which are highly effective organocatalysts and ligands in transition metal catalysis. Derivatives of 2-Imidazol-1-yl-ethylamine could be designed to serve as stable NHC pre-ligands.

Furthermore, the nitrogen atoms in both the imidazole ring and the ethylamine side chain can act as coordination sites for metal ions. This opens the door to designing novel metal complexes with unique catalytic activities. These new catalysts could be explored in a variety of organic transformations, potentially offering new reaction pathways or improved efficiency and selectivity over existing systems. The bifunctional nature of the molecule (with both a potential ligand site and a basic amine group) could also be exploited in cooperative catalysis.

Development of Smart Materials or Sensors Based on its Coordination Chemistry

The ability of the imidazole and amine nitrogen atoms to coordinate with metal ions is a key feature that can be leveraged to create advanced materials. By reacting this compound or its derivatives with various metal salts, it is possible to construct coordination polymers or metal-organic frameworks (MOFs). researchgate.net

These materials could be designed to have specific properties, such as porosity, luminescence, or responsiveness to external stimuli like pH, temperature, or the presence of specific analytes. This makes them promising candidates for applications as "smart" materials. For instance, a coordination polymer incorporating this ligand could exhibit changes in color or fluorescence upon binding to a target metal ion, forming the basis of a selective chemical sensor. The development of such materials represents a significant shift from the molecule's traditional applications, moving into the realm of materials science and nanotechnology.

Q & A

Q. What are the recommended synthetic routes for 2-imidazol-1-yl-ethylamine dihydrobromide, and how can intermediates be characterized?

The compound is typically synthesized via alkylation of imidazole with a bromoethylamine precursor, followed by salt formation with hydrobromic acid. Key intermediates (e.g., 2-imidazol-1-yl-ethylamine) are characterized using:

- IR spectroscopy : Peaks at ~3115 cm⁻¹ (N-H stretching) and ~1658 cm⁻¹ (C=N) confirm imidazole ring integrity .

- NMR : ¹H-NMR signals for the ethylamine chain (δ 2.8–3.5 ppm for CH₂NH₂) and imidazole protons (δ 7.0–7.5 ppm) verify structure .

- HPLC : Retention times (e.g., tR = 5.85–30.19 min under NP-HPLC) assess purity and byproduct profiles .

Q. How can researchers optimize purity during synthesis?

Q. What spectroscopic methods are critical for confirming the dihydrobromide salt form?

- Elemental analysis : Match calculated vs. observed Br content (theoretical ~44.2% for C₅H₁₁Br₂N₃).

- X-ray crystallography : Resolve the crystal lattice to confirm Br⁻ counterion placement .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation in dihydrobromide synthesis?

- Temperature : Excessive heat (>80°C) during alkylation promotes imidazole ring degradation, detected via HPLC as low-molecular-weight fragments (tR < 5 min) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce nucleophilic substitution side reactions compared to THF .

- Stoichiometry : Excess HBr (≥2.2 eq.) ensures complete salt formation but may require post-synthesis neutralization to avoid acid-catalyzed decomposition .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?

- Structure-activity relationship (SAR) studies : Compare this compound with analogs (e.g., 2-hydrazinyl-4,5-dihydroimidazole hydrobromide) to isolate the role of the ethylamine chain vs. ring substituents .

- Dose-response assays : Test across concentrations (1 nM–100 µM) to identify non-linear effects, such as receptor desensitization at high doses .

- Molecular docking : Model interactions with targets like indoleamine 2,3-dioxygenase (IDO) to rationalize potency variations .

Q. How can stability under physiological conditions be evaluated for pharmacological applications?

- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The dihydrobromide salt shows enhanced stability at pH 4–6 compared to free bases .

- Plasma stability : Assess metabolite formation (e.g., imidazole cleavage products) using human plasma models .